molecular formula C8H6BrIO B1625213 1-(4-Bromo-3-iodophenyl)ethanone CAS No. 919124-08-6

1-(4-Bromo-3-iodophenyl)ethanone

Cat. No. B1625213
M. Wt: 324.94 g/mol
InChI Key: AJBPPIREFBJQPB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-iodophenyl)ethanone, also known as 4-bromo-3-iodophenyl ethanone, is a versatile organic compound with a wide range of applications, from medical research to laboratory experiments. It is a colorless solid with a melting point of 184-186°C and a boiling point of 431-433°C. This compound is composed of a phenyl ring substituted with a bromine and an iodine atom, and an ethanone side chain. Due to its unique structure, it is an important reagent in organic synthesis.

Scientific Research Applications

Pyrolysis and Psychoactive Substance Analysis

1-(4-Bromo-3-iodophenyl)ethanone's derivatives, like bk-2C-B and its iodo analogue bk-2C-I, have been studied for their pyrolysis products. The research focused on identifying the stability and potential degradation products of these substances when exposed to heat, considering their use as new psychoactive substances (NPS). The study found that replacing the bromo with the iodo substituent did not significantly affect the pyrolysis pattern, leading to the detection of various products, some of which may have unknown toxicity, adding concern for their potential ingestion (Texter et al., 2018).

Molecular Structure and Chemical Analysis

Research on the molecular structure and chemical properties of related compounds has been conducted to explore their potential applications. For example, the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone provided insights into its optimized molecular structure, vibrational frequencies, and possible roles in nonlinear optics and as an anti-neoplastic agent based on molecular docking studies (Mary et al., 2015).

Hydrogen-Bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, revealed complex intra- and intermolecular hydrogen bonding, contributing to understanding the stability and reactivity of such compounds. These findings may have implications for designing new materials and chemicals with specific properties (Balderson et al., 2007).

Asymmetric Reduction of Ketones

The asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone, using novel catalytic materials, has been explored for the production of enantioenriched secondary alcohols. This research is significant for the development of new synthetic methods in organic chemistry, particularly in the creation of chiral molecules for pharmaceutical applications (Thvedt et al., 2011).

properties

IUPAC Name

1-(4-bromo-3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPPIREFBJQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475390
Record name Ethanone, 1-(4-bromo-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-iodophenyl)ethanone

CAS RN

919124-08-6
Record name Ethanone, 1-(4-bromo-3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-3'-iodoacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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